molecular formula C11H20O3 B574550 [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol CAS No. 182968-30-5

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol

Cat. No. B574550
M. Wt: 200.278
InChI Key: KEFLGGMEUGKULG-OUAUKWLOSA-N
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Description

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol, also known as BMS-986166, is a novel small molecule drug that has shown promising results in preclinical studies. It belongs to the class of drugs known as selective TYK2 inhibitors, which have been identified as potential therapeutic targets for a variety of autoimmune diseases.

Mechanism Of Action

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol works by selectively inhibiting the activity of TYK2, a protein that plays a key role in the immune system. By blocking TYK2, [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.

Biochemical And Physiological Effects

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of inflammatory cytokines, a decrease in the number of immune cells infiltrating affected tissues, and an improvement in tissue damage and disease symptoms.

Advantages And Limitations For Lab Experiments

One of the main advantages of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol is its selectivity for TYK2, which reduces the risk of off-target effects. However, its efficacy and safety in humans have not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol. These include:
1. Clinical trials to evaluate its safety and efficacy in humans with autoimmune diseases.
2. Studies to identify potential biomarkers that could be used to predict patient response to treatment.
3. Investigations into the potential use of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol in combination with other drugs for the treatment of autoimmune diseases.
4. Further research into the mechanism of action of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol, including its effects on other immune system proteins and pathways.
5. Studies to evaluate the long-term safety and efficacy of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol in humans.

Synthesis Methods

The synthesis of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol involves a multi-step process that begins with the reaction of 2-(2-chloroethyl)-2-oxazoline with 2-(2-methoxyethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, it has been shown to effectively reduce inflammation and improve disease symptoms.

properties

IUPAC Name

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-13-10-7-11(8-12)6-4-3-5-9(11)14-10/h9-10,12H,2-8H2,1H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLGGMEUGKULG-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(CCCCC2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@]2(CCCC[C@H]2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45093880

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